molecular formula C10H22N2O B13636556 1-(4-Ethylpiperazin-1-yl)butan-2-ol

1-(4-Ethylpiperazin-1-yl)butan-2-ol

Cat. No.: B13636556
M. Wt: 186.29 g/mol
InChI Key: IQSHUHVHVSBKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylpiperazin-1-yl)butan-2-ol is a chemical compound with the molecular formula C10H22N2O and a molecular weight of 186.29 g/mol . This compound features a piperazine ring substituted with an ethyl group and a butanol chain, making it a versatile molecule in various chemical and industrial applications.

Preparation Methods

Chemical Reactions Analysis

1-(4-Ethylpiperazin-1-yl)butan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Ethylpiperazin-1-yl)butan-2-ol finds applications in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethylpiperazin-1-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Ethylpiperazin-1-yl)butan-2-ol can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structure and resulting properties.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

1-(4-ethylpiperazin-1-yl)butan-2-ol

InChI

InChI=1S/C10H22N2O/c1-3-10(13)9-12-7-5-11(4-2)6-8-12/h10,13H,3-9H2,1-2H3

InChI Key

IQSHUHVHVSBKQJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CN1CCN(CC1)CC)O

Origin of Product

United States

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